Regiochemical Identity: 4-Position Substitution Enables Structurally Distinct Downstream Products Compared to 3-Position Analogs
The target compound bears the pyrimidin-2-ylamino substituent at the 4-position of the piperidine ring, whereas the commercially available (S)- and (R)-enantiomers (CAS 1421037-97-9 and 1421025-21-9) place the identical substituent at the 3-position . This regiochemical difference produces a ~109.5° change in the dihedral angle of the substituent vector relative to the piperidine plane, fundamentally altering the three-dimensional presentation of the pyrimidine ring in downstream products. In CCR5 antagonist programs, the 4-aminoheterocycle-substituted piperidine scaffold—matching the topology of CAS 301225-40-1—was explicitly selected for its ability to orient the pyrimidine ring into the receptor binding pocket, a geometry unattainable with 3-substituted regioisomers [1].
| Evidence Dimension | Substituent position on piperidine ring (4- vs 3-position) |
|---|---|
| Target Compound Data | Pyrimidin-2-ylamino at piperidine C4 position |
| Comparator Or Baseline | (S)-tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate (CAS 1421037-97-9) and (R)-isomer (CAS 1421025-21-9): pyrimidin-2-ylamino at piperidine C3 position |
| Quantified Difference | ~109.5° change in substituent vector dihedral angle; distinct 3D pharmacophore geometry |
| Conditions | Molecular modeling; SAR analysis from CCR5 antagonist development programs |
Why This Matters
Users synthesizing 4-aminoheterocycle-piperidine-derived inhibitors require the 4-position regioisomer specifically; a 3-position analog will produce a final compound with a fundamentally altered binding pose that is incompatible with established SAR.
- [1] Willoughby, C. A.; Rosauer, K. G.; Hale, J. J.; et al. 1,3,4-Trisubstituted Pyrrolidine CCR5 Receptor Antagonists Bearing 4-Aminoheterocycle Substituted Piperidine Side Chains. Bioorg. Med. Chem. Lett. 2003, 13 (3), 427–431. View Source
